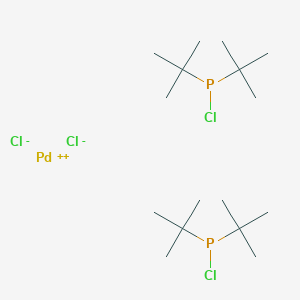
二氯双(氯二叔丁基膦)钯(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is an organometallic compound with the chemical formula C16H36Cl4P2Pd. It is a palladium complex that is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. This compound is known for its high thermal stability and solubility in non-polar solvents such as benzene and ether .
科学研究应用
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) has a wide range of scientific research applications, including:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions .
- Biology : The compound is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is employed in the production of fine chemicals, polymers, and advanced materials .
作用机制
Target of Action
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a palladium-based catalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .
Mode of Action
This compound acts as a catalyst in various organic reactions . It facilitates the coupling of two organic moieties through the formation and cleavage of metal-carbon bonds . The palladium center in the compound interacts with the organic substrates, enabling their coupling .
Biochemical Pathways
The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
In the context of a chemical reaction, the compound is known for itshigh reactivity and good solubility in non-polar solvents .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It is particularly effective in facilitating cross-coupling reactions, which are widely used in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It is typically used under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . The compound is also known for its high thermal stability , allowing it to perform effectively under a range of reaction conditions .
生化分析
Biochemical Properties
Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is known to be an effective catalyst for cross-coupling reactions
Molecular Mechanism
The molecular mechanism of action of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is primarily related to its role as a catalyst in cross-coupling reactions
准备方法
Synthetic Routes and Reaction Conditions: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with chlorodi-tert-butylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving palladium(II) chloride in a suitable solvent such as dichloromethane.
- Adding chlorodi-tert-butylphosphine to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolating the product by filtration and washing with a non-polar solvent .
Industrial Production Methods: While specific industrial production methods for dichlorobis(chlorodi-tert-butylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as organoboranes, organostannanes, and organozinc compounds), and bases. Typical reaction conditions involve the use of solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) at elevated temperatures ranging from 50°C to 150°C .
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
Similar Compounds:
- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
- Dichlorobis(triethylphosphine)palladium(II)
- Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
Uniqueness: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is unique due to its high thermal stability and solubility in non-polar solvents. It also exhibits excellent catalytic activity in a wide range of cross-coupling reactions, making it a valuable tool in organic synthesis .
属性
IUPAC Name |
ditert-butyl(chloro)phosphane;dichloropalladium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNVPYALHOWLN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Cl4P2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)
![2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2469045.png)
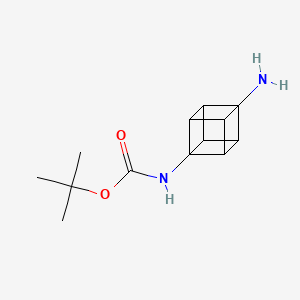
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)
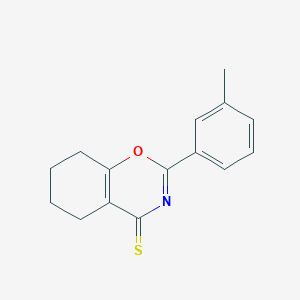
![4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2469052.png)
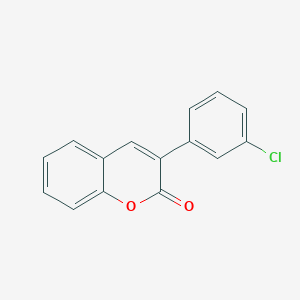
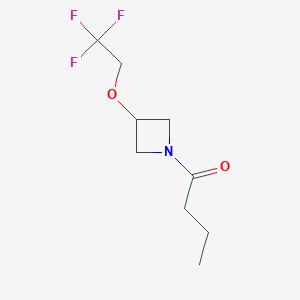
![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)
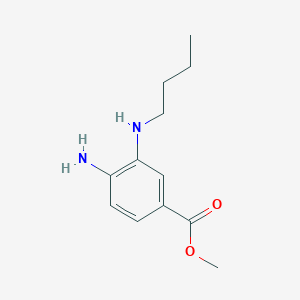
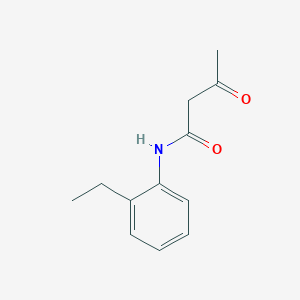
![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/new.no-structure.jpg)

![5-{[(4-fluorophenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2469067.png)
